
Phenol, 2,4(or 2,6)-dibromo-, homopolymer
Overview
Description
Phenol, 2,4(or 2,6)-dibromo-, homopolymer is a synthetic polymer that has gained significant attention due to its unique properties and potential applications in various fields. This polymer is commonly known as polydibromostyrene and is synthesized by the radical polymerization of 2,4(or 2,6)-dibromostyrene monomer. Polydibromostyrene is a highly cross-linked polymer that exhibits excellent thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of polydibromostyrene is not well understood. However, it is believed that the highly cross-linked network of the polymer provides a barrier to the diffusion of molecules, making it an ideal material for controlled release applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of polydibromostyrene. However, studies have shown that the polymer is biocompatible and does not cause any cytotoxicity or inflammation in vitro.
Advantages and Limitations for Lab Experiments
Polydibromostyrene has several advantages for lab experiments, including its high thermal stability, chemical resistance, and mechanical strength. However, its insolubility in most solvents makes it difficult to process and characterize.
Future Directions
There are several future directions for the research and development of polydibromostyrene. One potential direction is the synthesis of functionalized polydibromostyrene for specific applications such as drug delivery and tissue engineering. Another direction is the exploration of polydibromostyrene as a template for the synthesis of new materials with unique properties. Additionally, the use of polydibromostyrene in combination with other polymers or materials for advanced applications should be investigated.
Scientific Research Applications
Polydibromostyrene has been extensively studied for its potential applications in various fields such as optoelectronics, nanotechnology, and biomedicine. In optoelectronics, polydibromostyrene has been used as a dielectric material in organic field-effect transistors (OFETs) due to its excellent thermal stability and high dielectric constant. In nanotechnology, polydibromostyrene has been used as a template for the synthesis of metal and metal oxide nanoparticles. In biomedicine, polydibromostyrene has been explored for its potential use as a drug delivery system due to its biocompatibility and controlled release properties.
properties
IUPAC Name |
2,4-dibromophenol;2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br2O/c7-4-1-2-6(9)5(8)3-4;7-4-2-1-3-5(8)6(4)9/h2*1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHHNBXZIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br.C1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91703 | |
CAS RN |
69882-11-7 | |
| Record name | Phenol, 2,4(or 2,6)-dibromo-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



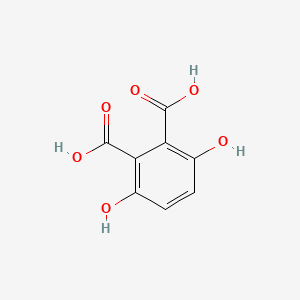
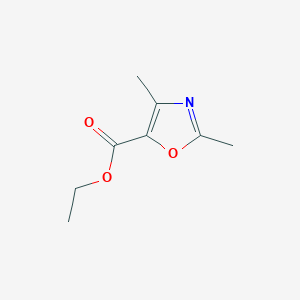

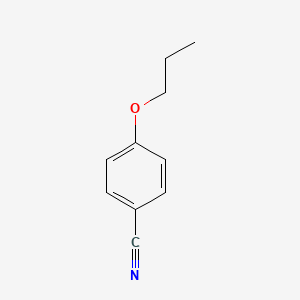

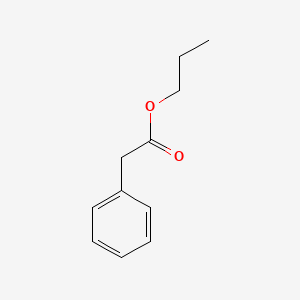


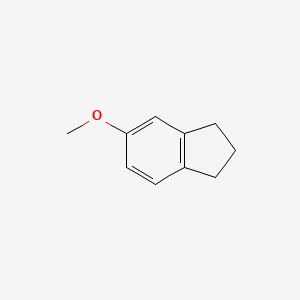




![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)